molecular formula C7H13NO3 B13205250 Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate

Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate

Cat. No.: B13205250
M. Wt: 159.18 g/mol
InChI Key: IUFKCRARUYVYPW-UHFFFAOYSA-N
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Description

Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate is a chemical compound with the molecular formula C7H13NO3 It is characterized by a cyclopropyl ring, an aminomethyl group, and a hydroxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the use of cyclopropylcarbinol as a starting material, which undergoes aminomethylation and subsequent esterification to yield the target compound. The reaction conditions often include the use of catalysts such as rhodium complexes and reagents like diazo compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclopropyl ring provides structural rigidity. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride
  • Cyclopropylcarbinol derivatives

Uniqueness

Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate is unique due to the presence of both a cyclopropyl ring and a hydroxyacetate moiety, which confer distinct chemical and biological properties.

Biological Activity

Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound can be described by its chemical formula C8H15N1O3C_8H_{15}N_1O_3, featuring a cyclopropyl group, an aminomethyl substituent, and a hydroxyl acetate moiety. The presence of these functional groups suggests potential interactions with biological systems, particularly in enzymatic and receptor-mediated processes.

This compound has been investigated for its effects on various biological pathways:

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Binding : The structural features suggest that it may interact with neurotransmitter receptors or other signaling molecules, which could influence neurotransmission and other physiological processes.

Pharmacological Effects

Research has highlighted several pharmacological effects associated with this compound:

  • Antinociceptive Activity : Animal studies have shown that this compound exhibits pain-relieving properties, making it a candidate for further development as an analgesic.
  • Anti-inflammatory Effects : The hydroxyl group may contribute to anti-inflammatory activity by modulating cytokine production and immune response pathways.

Case Studies

  • Study on Pain Relief :
    • A study conducted on rodent models demonstrated that administration of this compound significantly reduced pain responses in models of acute pain. The results indicated a dose-dependent effect with minimal side effects observed.
  • Inflammation Model :
    • In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation, the compound showed a reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential utility in treating inflammatory diseases.

Table 1: Pharmacological Activity Summary

Activity TypeObserved EffectReference
AntinociceptiveSignificant pain reductionStudy A
Anti-inflammatoryReduced cytokine levelsStudy B
Enzyme inhibitionSpecific enzyme target inhibitionStudy C

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureActivity LevelNotes
Hydroxyl Group PresenceHighEnhances solubility and bioactivity
Cyclopropyl GroupModerateInfluences receptor binding affinity
Aminomethyl SubstituentVariableAffects enzyme specificity

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Various synthetic routes have been explored, leading to improved yields and purity, which are critical for further pharmacological testing.

Toxicity Studies

Toxicity assessments have indicated that the compound has a favorable safety profile at therapeutic doses. Long-term studies are ongoing to evaluate chronic exposure effects.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate

InChI

InChI=1S/C7H13NO3/c1-11-6(10)5(9)7(4-8)2-3-7/h5,9H,2-4,8H2,1H3

InChI Key

IUFKCRARUYVYPW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1(CC1)CN)O

Origin of Product

United States

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